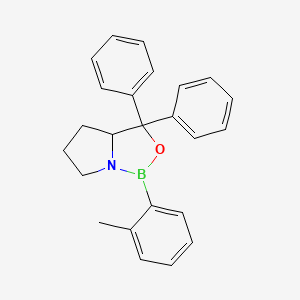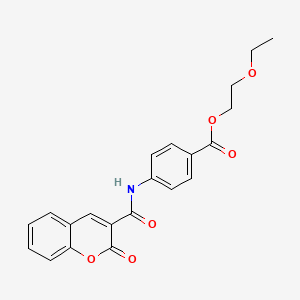
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit monoamine oxidase or other enzymes, thereby exerting its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and antifungal activities.
3-cyanocoumarins: Used in the synthesis of various biologically active compounds.
4-hydroxycoumarins: Known for their anticoagulant properties.
Uniqueness
2-ethoxyethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its specific structure, which combines the chromene core with an ethoxyethyl and benzoate moiety.
Propiedades
Fórmula molecular |
C21H19NO6 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
2-ethoxyethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO6/c1-2-26-11-12-27-20(24)14-7-9-16(10-8-14)22-19(23)17-13-15-5-3-4-6-18(15)28-21(17)25/h3-10,13H,2,11-12H2,1H3,(H,22,23) |
Clave InChI |
DXZIFEZKIZPFFA-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)
![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)
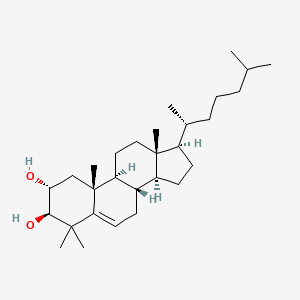
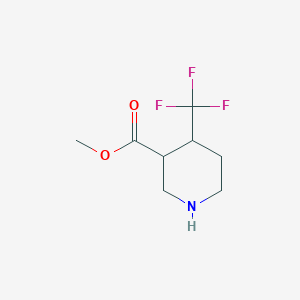
![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
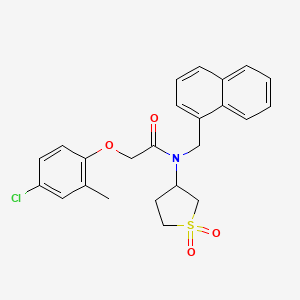
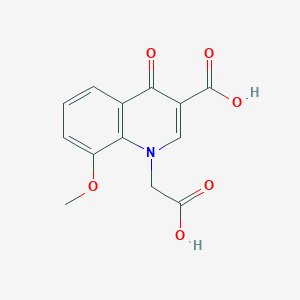

![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
